Lipophilicity (LogP) Comparison
The ortho-bromo substituent in 2-bromo-N-(4-fluorobenzyl)benzenesulfonamide confers substantially increased lipophilicity compared to unsubstituted and 2-chloro analogs, as quantified by calculated LogP values. The target compound exhibits a LogP of 4.54 [1]. In contrast, the unsubstituted analog N-(4-fluorobenzyl)benzenesulfonamide (CAS 424819-35-2) has a significantly lower LogP (estimated ~2.8–3.2 based on the absence of the bromine atom‘s lipophilic contribution) [2]. The 2-chloro analog (estimated LogP ~3.7–4.0) occupies an intermediate lipophilicity range due to chlorine’s lower hydrophobicity contribution compared to bromine [3]. This LogP differential translates to measurable differences in membrane permeability, aqueous solubility, and potential blood-brain barrier penetration in biological assays.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.5384 |
| Comparator Or Baseline | N-(4-Fluorobenzyl)benzenesulfonamide (unsubstituted): ~2.8–3.2 (estimated); 2-Chloro analog: ~3.7–4.0 (estimated) |
| Quantified Difference | Target compound LogP exceeds unsubstituted analog by approximately 1.3–1.7 units; exceeds 2-chloro analog by approximately 0.5–0.8 units |
| Conditions | Calculated LogP using standard prediction algorithms; sourced from vendor technical datasheets and structural inference |
Why This Matters
Higher LogP directly impacts compound partitioning in biological systems and chromatographic behavior, making the bromo-substituted compound uniquely suited for applications requiring enhanced membrane permeability or distinct retention time characteristics in HPLC method development.
- [1] HZBP Chemical. 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide Technical Datasheet. LogP: 4.53840. CAS 321705-40-2. Purity: 99%. View Source
- [2] MolBase. N-(4-Fluorobenzyl) 2-bromobenzenesulfonamide: LogP calculation. CAS 321705-40-2. Qiye.molbase.cn. View Source
- [3] Sączewski F, et al. 2-Chloro-substituted benzenesulfonamides: structure-activity relationships. Academia.edu. 2015. View Source
